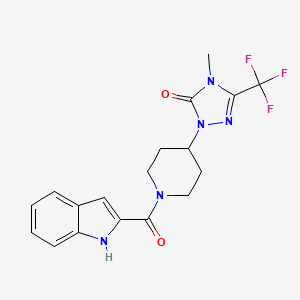

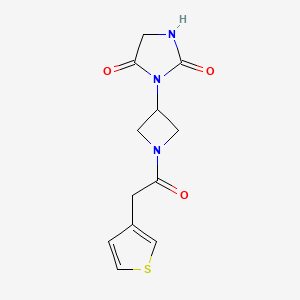

![molecular formula C23H20N4S B2808941 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 691884-05-6](/img/structure/B2808941.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H20N4S and its molecular weight is 384.5. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Properties

Pyrazolo[1,5-a]pyrimidine scaffold is recognized as one of the privileged heterocycles in the realm of drug discovery due to its broad spectrum of medicinal properties. It serves as a building block for developing drug-like candidates displaying anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The structure-activity relationship (SAR) studies have been a focal point among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. Despite the significant advancements, there remains ample scope for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates. This insight into the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives underscores their importance in medicinal chemistry and drug development processes (Cherukupalli et al., 2017).

Synthetic Pathways and Hybrid Catalysts

The synthesis of pyranopyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, is crucial for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on the development of the main core, which is challenging due to its structural complexity. Various synthetic pathways have been employed, utilizing diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This review highlights the significance of hybrid catalysts in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, presenting an overview of synthetic strategies and their application in developing lead molecules for pharmaceutical use (Parmar et al., 2023).

Optical Sensors and Biological Applications

Pyrazolo[1,5-a]pyrimidine derivatives are significant for their use as exquisite sensing materials in addition to their biological and medicinal applications. The ability of these derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrazolo[1,5-a]pyrimidine-based optical sensors, highlighting the extensive range of biological and medicinal applications these compounds offer. The inclusion of pyrazolo[1,5-a]pyrimidines in the design of optical sensors exemplifies their versatility and potential in scientific research (Jindal & Kaur, 2021).

Green Chemistry and Eco-friendly Synthesis

The synthesis of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, through multi-component reactions (MCRs) represents an atom economical, beneficial, straightforward, and eco-friendly approach. This review focuses on recent advancements in the synthesis of fused heterocyclic derivatives via green multicomponent reactions, showcasing the potential of MCRs in the development of complex molecules with high selectivity. The emphasis on eco-friendly approaches highlights the importance of sustainable practices in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic compounds (Dhanalakshmi et al., 2021).

Propriétés

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)19-13-24-22-12-20(25-26(22)14-19)23-21(10-11-28-23)27-16(2)6-7-17(27)3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCNLXQYSHUNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=C(C=CS4)N5C(=CC=C5C)C)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

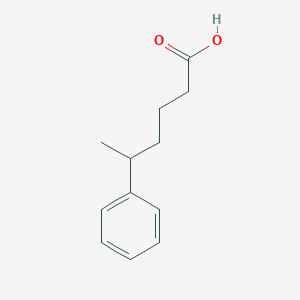

![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)

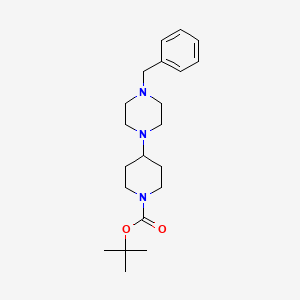

![N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808868.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)

![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)

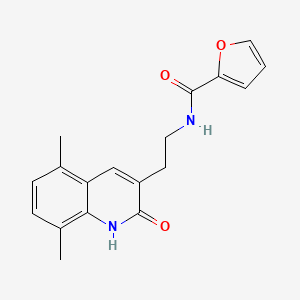

![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)

![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)